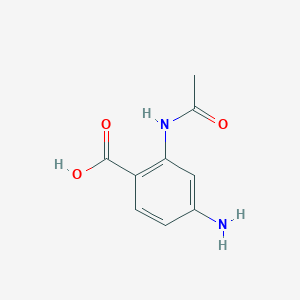

4-Amino-2-acetamidobenzoic acid

Description

Contextualization within Substituted Benzoic Acids Chemistry

4-Amino-2-acetamidobenzoic acid is a member of the vast family of substituted benzoic acids. The parent molecule, benzoic acid, is a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org The chemical properties of benzoic acid, particularly its acidity, are significantly influenced by the nature and position of other functional groups, or substituents, attached to the benzene ring.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as amino (-NH₂) and alkyl groups, increase the electron density of the benzene ring and destabilize the conjugate base (benzoate anion), making the acid less acidic. Conversely, EWGs, like nitro (-NO₂) groups, pull electron density away from the ring, which helps to stabilize the negative charge on the carboxylate anion, thereby increasing the acidity of the benzoic acid.

The position of the substituent also plays a critical role. A unique phenomenon known as the "ortho effect" is observed in benzoic acids with a substituent at the position adjacent (ortho) to the carboxyl group. Generally, ortho-substituted benzoic acids are stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. This increased acidity is attributed to steric hindrance, where the bulky ortho group forces the carboxyl group out of the plane of the benzene ring, which destabilizes the acid form more than its conjugate base.

Table 1: Physicochemical Properties of Selected Benzoic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Benzoic acid | C₇H₆O₂ | 122.12 | 122.4 |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 |

| 2-Aminobenzoic acid (Anthranilic acid) | C₇H₇NO₂ | 137.14 | 146-148 |

| 4-Acetamidobenzoic acid | C₉H₉NO₃ | 179.17 | 259-262 |

Note: Data for this compound is not widely available in standard databases. The table provides context with related, well-characterized compounds.

Structural Features and Chemical Reactivity Significance of this compound

The structure of this compound is defined by the spatial arrangement of its three functional groups on the benzene ring. This specific arrangement dictates its reactivity.

Key Structural Features:

Carboxylic Acid Group (-COOH): This group is the primary site of acidity and can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to an acyl chloride. Its reactivity is modulated by the adjacent ortho-acetamido group.

Ortho-Acetamido Group (-NHCOCH₃): Positioned at C2, this group sterically hinders the carboxyl group, which can influence the rate and feasibility of certain reactions at the -COOH site. The amide functionality itself is relatively stable but can be hydrolyzed under strong acidic or basic conditions. It also participates in intramolecular hydrogen bonding, which can affect the molecule's conformation and crystal packing.

Para-Amino Group (-NH₂): Located at C4, this primary aromatic amine is a nucleophilic center and a base. It can be protonated in acidic conditions and can undergo reactions typical of anilines, such as diazotization when treated with nitrous acid, and acylation. Its strong electron-donating nature increases the electron density of the benzene ring, making the ring more susceptible to electrophilic substitution.

The interplay between these three groups on a single aromatic scaffold makes this compound a trifunctional molecule. This complexity allows for selective chemical modifications. For example, the reactivity difference between the more basic aromatic amine and the less basic amide nitrogen allows for selective reactions. Similarly, the carboxylic acid can be targeted under conditions that leave the other groups intact. This multifunctionality is significant, making the compound a versatile building block for synthesizing more complex molecules.

Historical Perspective on its Discovery, Synthesis, or Emerging Role in Chemical Sciences

While the specific historical discovery of this compound is not prominently documented in chemical literature, its synthesis is achievable through established organic chemistry reactions. A documented method for its preparation involves the chemical reduction of a precursor molecule, 4-nitro-N-acetyl-anthranilic acid (another name for 4-nitro-2-acetamidobenzoic acid). prepchem.com

In a typical procedure, the nitro-substituted compound is dissolved in a solvent like ethyl acetate (B1210297), and a catalyst, such as palladium on carbon (Pd-C), is added. prepchem.com The mixture is then subjected to a hydrogen gas atmosphere. prepchem.com The catalyst facilitates the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂), yielding the desired this compound. prepchem.com This synthetic route is a classic example of catalytic hydrogenation, a fundamental transformation in organic synthesis for converting nitroarenes to anilines.

The role of this compound in chemical sciences is primarily that of a synthetic intermediate or a building block. Its value lies in the unique arrangement of its functional groups, which can be used to construct more elaborate molecular architectures, particularly in the development of heterocyclic compounds.

Table 2: Representative Synthesis of this compound

| Starting Material | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| 4-nitro-N-acetyl-anthranilic acid | H₂, 10% Pd-C, Ethyl acetate, Room temperature | 4-amino-N-acetyl-anthranilic acid | Catalytic Hydrogenation |

Source: Based on synthesis described in US Patent US04980287. prepchem.com

Overview of Current Research Trajectories Involving this compound

Current research interest in this compound and structurally similar compounds is largely concentrated in the field of medicinal chemistry and materials science. These molecules serve as versatile scaffolds for the synthesis of new, more complex chemical entities with specific functional properties.

The primary research trajectories include:

Intermediate for Pharmaceutical Synthesis: Substituted aminobenzoic acids are key components in the construction of a wide array of biologically active molecules. ontosight.ai Research has shown that modifying the structure of compounds like 4-aminobenzoic acid (PABA) can lead to derivatives with significant antibacterial, antifungal, and cytotoxic activities. nih.gov Following this logic, this compound is explored as a precursor for novel therapeutic agents. Its structure is particularly suited for synthesizing fused heterocyclic systems, which are common motifs in many drug molecules.

Building Block for Heterocyclic Compounds: The arrangement of the amino and carboxylic acid groups is conducive to cyclization reactions to form various heterocyclic rings. For instance, substituted anthranilic acids are used to synthesize quinazolines and other related structures that are investigated for their potential as antitumor agents. acs.org

Development of Novel Bioactive Agents: The general class of acylaminobenzoic acids is of interest for its potential biological activities. ontosight.ai Research into similar structures has shown promise in developing compounds with anti-inflammatory and antimicrobial properties. ontosight.airjptonline.org The specific substitution pattern of this compound offers a unique template for creating new derivatives for screening against various biological targets.

Table 3: Potential Research Applications

| Research Area | Rationale | Example from Related Compounds |

|---|---|---|

| Antimicrobial Agents | Derivatization of the amino or carboxyl group can lead to compounds that interfere with microbial metabolic pathways. | Schiff bases derived from 4-aminobenzoic acid show potent antifungal and antibacterial activity. nih.gov |

| Anticancer Agents | The aminobenzoic acid scaffold is a key component in various heterocyclic systems known for cytotoxic activity against cancer cell lines. | 2-Aminobenzoic acid is used as a starting material for quinazoline-2,4-diones with potential antitumor properties. acs.org |

| Dye Synthesis | Aromatic amines are classical precursors for azo dyes through diazotization and coupling reactions. | Anthranilic acid is an intermediate in the production of azo dyes. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-acetamido-4-aminobenzoic acid |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

ZNMGQTMUABPBCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 Acetamidobenzoic Acid

Classical and Established Synthesis Routes

Traditional methods for synthesizing 4-amino-2-acetamidobenzoic acid often involve multi-step processes starting from readily available precursors. These routes are well-established and have been optimized over time for reliable production.

Multi-Step Synthesis from Precursors

A common strategy for the synthesis of aromatic compounds like this compound involves the sequential introduction and modification of functional groups on a benzene (B151609) ring. A retrosynthetic analysis often reveals that a substituted toluene (B28343) or a similar aromatic hydrocarbon can serve as a starting point.

One illustrative pathway begins with the nitration of toluene. youtube.com This is typically achieved using a nitrating mixture of nitric acid and sulfuric acid, which introduces a nitro group onto the benzene ring. youtube.com Due to the directing effect of the methyl group, the para-isomer, p-nitrotoluene, is a major product. youtube.com The next step involves the oxidation of the methyl group to a carboxylic acid. youtube.com This transformation is commonly carried out using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). youtube.com The resulting p-nitrobenzoic acid is then subjected to a reduction of the nitro group to an amino group. youtube.com This can be accomplished through catalytic hydrogenation using catalysts like Raney nickel. chemicalbook.comzsmu.edu.ua

Another established route starts with the acylation of an aminobenzoic acid derivative. For instance, the acetylation of 4-aminobenzoic acid can be a key step. However, controlling the regioselectivity to obtain the 2-acetamido derivative can be challenging. A more controlled approach involves starting with a precursor where the desired substitution pattern is already established or can be achieved through regioselective reactions.

A documented laboratory-scale synthesis of a related compound, N-acetylanthranilic acid (2-acetamidobenzoic acid), involves the simple reaction of anthranilic acid with acetic anhydride (B1165640). wikipedia.org This highlights a common method for introducing the acetamido group.

Regioselective Functionalization Approaches

Achieving the correct arrangement of substituents on the benzene ring is crucial for the synthesis of this compound. Regioselective functionalization techniques are employed to control the position of incoming chemical groups.

For example, in the synthesis of a related compound, 4-amino-3-(aminomethyl)benzoic acid, a key step is the regioselective amidomethylation of 4-aminobenzoic acid using hydroxymethylphthalimide. researchgate.net This demonstrates how a specific position on the aromatic ring can be targeted for functionalization.

In the context of synthesizing substituted aminobenzoic acids, the directing effects of existing substituents play a pivotal role. For instance, an amino group is an ortho-, para-director, while a carboxylic acid group is a meta-director. These electronic effects guide the position of subsequent electrophilic aromatic substitution reactions.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is heavily dependent on the optimization of reaction conditions. This includes parameters such as temperature, reaction time, catalyst choice, and solvent system.

For instance, in the synthesis of 4-amino-3-nitrobenzoic acid from 4-acetamidobenzoic acid, the nitration conditions are carefully controlled. google.com The reaction is carried out by dissolving 4-acetamidobenzoic acid in sulfuric acid and adding a mixed acid of sulfuric and nitric acid over a period of 1 to 5 hours at a temperature between 0°C and 12°C. google.com Following the nitration, the product is hydrolyzed by heating the reaction mixture in water. google.com

Similarly, in the preparation of 4-(dibenzylamino)-2-fluorobenzoic acid, a precursor for a substituted aminobenzoic acid, the oxidation of the corresponding aldehyde is optimized. google.com The reaction is carried out using sodium chlorite (B76162) and hydrogen peroxide in a mixed solvent system at a controlled temperature to achieve a high yield and purity. google.com

The table below presents a summary of reaction parameters and their effects on yield for a model reaction involving the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which shares common principles of optimizing cyclocondensation reactions.

| Entry | Temperature (°C) | Time (min) | Catalyst Amount (mg) | Yield (%) |

| 1 | Room Temp | 120 | 110 | 20 |

| 2 | 40 | - | 110 | - |

| 3 | 60 | 10 | 110 | 97 |

| 4 | 60 | - | 220 | - |

| 5 | 80 | - | 55 | - |

Data adapted from a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, illustrating the impact of reaction conditions on product yield. researchgate.net

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis Methodologies

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free, or solid-state, reactions offer a promising alternative.

For example, the synthesis of Schiff bases from 4-aminoantipyrine (B1666024) and various substituted benzaldehydes has been successfully achieved under solvent-free conditions at room temperature. chemrevlett.com This method provides excellent yields in a short reaction time. chemrevlett.com While not a direct synthesis of this compound, this demonstrates the feasibility of conducting related reactions without traditional solvents. The reaction mixture is simply stirred at room temperature, and the product is isolated by adding water and filtering. chemrevlett.com

Utilization of Sustainable Catalysts

The use of sustainable and reusable catalysts is another cornerstone of green chemistry. This reduces waste and often leads to more efficient and selective reactions.

Natural catalysts, derived from renewable resources, are gaining attention. For instance, a catalyst derived from waste snail shells, which is rich in calcium oxide, has been effectively used for the synthesis of functionalized 2-amino-4H-chromenes in water at ambient temperature. oiccpress.com This highlights the potential of using readily available and environmentally benign materials as catalysts in organic synthesis.

Enzymatic catalysis offers a highly specific and environmentally friendly alternative to traditional chemical methods. For example, engineered glutamate (B1630785) dehydrogenase has been used for the sustainable synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived chemical. nih.govfrontiersin.org This biocatalytic approach utilizes cheap ammonia (B1221849) as the amino donor and generates minimal waste. nih.govfrontiersin.org While this specific enzyme is not directly applicable to this compound, it showcases the power of biocatalysis in producing amino acids sustainably.

The development of biosynthetic pathways in microorganisms also presents a green route to aminobenzoic acids. mdpi.com These methods utilize renewable feedstocks like glucose and operate under mild conditions, avoiding the harsh reagents and high temperatures often required in traditional chemical synthesis. mdpi.com

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. primescholars.com The goal is to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. primescholars.com In the synthesis of compounds like this compound, employing strategies that enhance atom economy is crucial for developing more sustainable and cost-effective manufacturing processes. primescholars.comnih.gov

One of the key strategies to improve atom economy is the careful selection of synthetic routes. For example, catalytic reactions are often more atom-economical than stoichiometric reactions because catalysts are used in small amounts and can be recycled. mdpi.comresearchgate.net The use of catalytic hydrogenation for the reduction of nitro groups, as seen in one of the synthetic pathways to this compound, is generally more atom-economical than using metal/acid combinations like tin and hydrochloric acid, which generate significant inorganic waste. athabascau.caprepchem.com

Another important aspect is the choice of reagents and solvents. The ideal scenario is to use reagents that are fully incorporated into the product and to minimize or eliminate the use of solvents. When solvents are necessary, using environmentally benign options and implementing recycling protocols can significantly reduce waste.

The concept of atom economy can be illustrated by comparing different synthetic routes for a similar compound, paracetamol. A traditional route involving nitration, reduction, and acetylation has a lower atom economy compared to a more modern approach involving direct acetylation and a Beckmann rearrangement, which demonstrates a significant increase in atom efficiency. nih.gov This highlights the importance of innovative synthetic design in achieving greener chemical processes.

For the synthesis of this compound, a focus on catalytic methods, minimizing the use of protecting groups, and selecting reactions with high conversion and selectivity will contribute to a higher atom economy and a reduction in chemical waste.

Catalytic Synthesis Pathways for this compound

The use of catalysts in the synthesis of this compound offers significant advantages in terms of efficiency, selectivity, and sustainability. mdpi.comresearchgate.net Catalytic approaches can be broadly categorized into homogeneous, heterogeneous, and biocatalytic methods, each with its unique characteristics and applications.

Homogeneous Catalysis Applications

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically in a liquid solution. dntb.gov.ua This type of catalysis often allows for high activity and selectivity under mild reaction conditions due to the good accessibility of the catalytic sites. dntb.gov.ua

In the context of synthesizing this compound, homogeneous catalysts could be employed for key transformations such as the reduction of a nitro group or the amination of a C-H bond. For instance, transition metal complexes, such as those based on palladium or rhodium, are well-known homogeneous catalysts for hydrogenation reactions. orgsyn.org While specific examples for this compound are not detailed in the provided search results, the general principles of homogeneous catalysis are applicable.

A significant advantage of homogeneous catalysis is the ability to tune the catalyst's properties by modifying its ligand environment, which can lead to high levels of chemo-, regio-, and enantioselectivity. mdpi.com However, a major drawback is the often-difficult separation of the catalyst from the product, which can lead to product contamination and catalyst loss. mdpi.com

Heterogeneous Catalysis Development

Heterogeneous catalysis utilizes a catalyst that is in a different phase from the reactants. mdpi.com Typically, a solid catalyst is used in a liquid or gas phase reaction. This approach offers the significant advantage of easy catalyst separation from the reaction mixture by simple filtration, which facilitates catalyst recycling and reduces product contamination. mdpi.com

A prime example relevant to the synthesis of this compound is the use of palladium on carbon (Pd/C) for the hydrogenation of a nitro precursor. prepchem.com This is a well-established and widely used heterogeneous catalytic system. prepchem.com Other heterogeneous catalysts that could be relevant include Raney nickel, which is also used for the reduction of nitroarenes. chemicalbook.com

The development of novel heterogeneous catalysts focuses on improving activity, selectivity, and stability. This includes the synthesis of materials with high surface area, well-defined active sites, and resistance to deactivation. For instance, acid-base bifunctional catalysts have been developed by immobilizing acidic and basic species on a solid support, which can catalyze multiple reaction steps in a single pot. eeer.org

Biocatalytic Transformations

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. nih.gov This approach is gaining increasing attention in chemical synthesis due to its remarkable selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (often at room temperature and neutral pH), and environmentally friendly nature. nih.govresearchgate.net

For the synthesis of this compound and related compounds, biocatalytic methods could be envisioned for several steps. For example, enzymes such as nitroreductases could be used for the selective reduction of a nitro group. Transaminases are another class of enzymes that are increasingly used for the synthesis of chiral amines from ketones, which could be relevant for introducing the amino group with high stereoselectivity if a chiral variant of the target molecule were desired. researchgate.net

While the direct biocatalytic synthesis of this compound is not explicitly described in the provided results, the principles of biocatalysis are highly applicable. The development of robust and efficient biocatalysts through protein engineering and directed evolution is a rapidly advancing field, promising greener and more efficient synthetic routes for a wide range of chemicals. researchgate.netnih.gov

Flow Chemistry Techniques in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including this compound. polimi.it This technology can lead to improved reaction control, enhanced safety, higher yields, and easier scalability. polimi.it

Continuous Flow Reactor Design and Optimization

A continuous flow reactor typically consists of pumps to deliver reactants, a reactor where the reaction occurs (often a heated or cooled tube or a microreactor), and a back-pressure regulator to control the pressure within the system. nih.gov The design and optimization of such a reactor are crucial for achieving the desired reaction outcomes. ornl.gov

Key parameters that can be optimized in a continuous flow system include:

Residence Time: The time the reactants spend in the reactor, which is controlled by the flow rate and the reactor volume.

Temperature: Precise temperature control is a hallmark of flow reactors, allowing for rapid heating and cooling.

Pressure: Operating at elevated pressures can allow for the use of solvents above their boiling points and can influence reaction rates and selectivities. nih.gov

Mixing: Efficient mixing is critical, especially for multiphasic reactions.

For the synthesis of this compound, a flow chemistry approach could be particularly beneficial for reactions that are exothermic or involve hazardous intermediates. For example, the reduction of a nitro group, which can be highly exothermic, can be performed more safely in a flow reactor due to the excellent heat transfer characteristics of these systems. allfordrugs.com

While specific examples of the flow synthesis of this compound are not provided, the principles of continuous flow reactor design and optimization are broadly applicable and represent a promising avenue for the efficient and safe production of this important chemical intermediate. polimi.itnih.govdurham.ac.uk

Microfluidic Synthesis Applications

Microfluidic technology, a subset of flow chemistry, utilizes channels with sub-millimeter dimensions to conduct chemical reactions. This approach offers unparalleled control over reaction parameters, which could be highly advantageous for the synthesis of this compound. The benefits stem from the high surface-area-to-volume ratio and rapid diffusion mixing inherent to microreactors. labunlimited.comresearchgate.net

Key advantages of applying microfluidic synthesis include:

Enhanced Heat and Mass Transfer: The small dimensions of microchannels allow for extremely efficient heat dissipation, which is crucial for controlling highly exothermic reactions, such as nitration or amination steps that might be part of a synthetic route to the target molecule. unimi.itchim.it This precise temperature control can lead to higher selectivity and reduced formation of byproducts. labunlimited.com

Improved Safety: The small volumes of reagents reacting at any given time significantly reduce the risks associated with handling hazardous materials or potentially unstable intermediates. unimi.ittandfonline.com This is particularly relevant for multi-step syntheses involving energetic compounds.

Rapid Optimization and Automation: Microfluidic systems enable the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) with minimal consumption of materials. tandfonline.com This facilitates the quick identification of optimal synthesis parameters and lends itself to automated processes for high-throughput experimentation. researchgate.net

For a potential final step in the synthesis of this compound, such as the selective acetylation of a diamine precursor or the reduction of a nitro group, a microfluidic setup would allow for precise control over residence time and temperature, potentially leading to a cleaner product profile and higher yield compared to conventional batch methods.

Table 1: Comparison of Hypothetical Batch vs. Microfluidic Acetylation Illustrative data for a key synthetic step leading to an acetamidobenzoic acid derivative.

| Parameter | Conventional Batch Reactor | Microfluidic Reactor |

| Reaction Volume | Liters (L) | Microliters (µL) to Milliliters (mL) |

| Heat Transfer | Slow, prone to hotspots | Rapid and highly efficient |

| Mixing | Mechanical stirring, diffusion limited | Rapid (milliseconds), diffusion-based |

| Typical Residence Time | Hours | Seconds to Minutes |

| Process Control | Moderate | Precise and immediate |

| Safety Profile | Higher risk with large reagent volumes | Inherently safer due to small volumes |

| Yield & Selectivity | Variable, potential for byproducts | Often higher yield and selectivity |

Retrosynthetic Analysis and Strategic Development for this compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds (disconnections) and converting functional groups (FGIs) in a reverse-synthetic direction to devise a logical forward synthesis plan. youtube.com

A plausible retrosynthetic strategy for this compound is outlined below. The analysis prioritizes high-yielding reactions and the use of readily available starting materials, while considering the directing effects of substituents on the aromatic ring.

Retrosynthetic Pathway:

The primary disconnection targets the amide and amino functionalities, as their introduction often requires well-established and reliable chemical transformations.

Step 1: Functional Group Interconversion (FGI) The final 4-amino group can be retrosynthetically converted to a nitro group. The reduction of an aromatic nitro group is a robust and high-yielding reaction, making 2-acetamido-4-nitrobenzoic acid (I) a strategic precursor. This approach avoids potential selectivity issues that could arise from directly aminating the ring or acetylating a diamine.

Step 2: C-N Bond Disconnection The acetamido group in precursor (I) is disconnected. This corresponds to a forward reaction of acetylation of an amine. This step leads to the simpler intermediate 2-amino-4-nitrobenzoic acid (II) . This compound is a known chemical and serves as an excellent starting point for the forward synthesis.

Forward Synthetic Strategy:

Based on this retrosynthetic analysis, a practical forward synthesis can be proposed:

Acetylation: Starting with 2-amino-4-nitrobenzoic acid (II) , a selective N-acetylation is performed. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride. The amino group at position 2 is generally more nucleophilic and sterically accessible for acetylation compared to a hypothetical amine at the carboxylic acid group.

Reduction: The resulting 2-acetamido-4-nitrobenzoic acid (I) is then subjected to a reduction reaction to convert the nitro group at position 4 into the desired amino group. Common methods for this transformation include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media).

This two-step sequence from a commercially available precursor represents an efficient and strategically sound pathway for the synthesis of this compound.

Derivatization and Analogue Synthesis of 4 Amino 2 Acetamidobenzoic Acid

Functionalization of the Carboxyl Group of 4-Amino-2-acetamidobenzoic acid

The carboxylic acid group is a primary target for derivatization, enabling the creation of esters, amides, and reduced alcohol or aldehyde derivatives. These modifications can significantly alter the molecule's polarity, reactivity, and biological activity.

Esterification Reactions and Ester Derivatives

Esterification of the carboxyl group of this compound is a common strategy to produce a variety of ester derivatives. This reaction is typically acid-catalyzed and involves reacting the carboxylic acid with an alcohol. chegg.comresearchgate.net For instance, the reaction of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid yields ethyl 4-aminobenzoate, a process known as Fischer esterification. chegg.comresearchgate.net A similar principle can be applied to this compound.

The synthesis of polyethylene (B3416737) glycol (PEG) esters of 4-aminobenzoic acid has been optimized to achieve nearly quantitative loading of the polymer with the functional group. rsc.orgrsc.org This technique can be adapted for this compound to create PEGylated derivatives, which often exhibit improved solubility and pharmacokinetic properties. Transesterification is another method for creating esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. google.com

| Ester Derivative | Reactant | Catalyst/Conditions | Reference |

| Ethyl 4-aminobenzoate | Ethanol | Sulfuric acid, reflux | chegg.comresearchgate.net |

| Polyethylene glycol esters | Polyethylene glycol | Optimized conditions | rsc.orgrsc.org |

| Phenyl 2-hydroxy-4-aminobenzoate | Phenol | Phosphorus pentoxide or polyphosphoric acid, 80-120°C | google.com |

Amidation Reactions and Amide Derivatives

The carboxyl group of this compound can be converted to an amide through reaction with an amine. This transformation is significant as the amide bond is a fundamental linkage in peptides and proteins. webassign.net Direct reaction of a carboxylic acid with an amine typically forms a salt; therefore, the carboxylic acid is often first converted to a more reactive species like an acyl chloride or an acid anhydride (B1165640). libretexts.orgmasterorganicchemistry.com

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of an amide bond from a carboxylic acid and an amine under milder conditions. masterorganicchemistry.comlibretexts.org This method is particularly useful in peptide synthesis. The resulting amide derivatives of this compound can serve as building blocks for more complex molecules. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives can be achieved through the condensation of 2-aminobenzamide (B116534) with aldehydes. nih.gov

| Amide Synthesis Method | Reagents | Key Features | Reference |

| From Acyl Halides | Acyl chloride, amine | Common and effective method | libretexts.orgmasterorganicchemistry.com |

| From Acid Anhydrides | Acid anhydride, amine | Another standard method | libretexts.orgmasterorganicchemistry.com |

| Using Coupling Agents | Carboxylic acid, amine, DCC | Mild conditions, useful for peptide synthesis | masterorganicchemistry.comlibretexts.org |

| Mixed Anhydride Method | N-acylamino acid, acyl halide, tertiary amine | Used for forming peptide bonds | google.com |

Reductions to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde. The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.orgyoutube.com This reaction converts the carboxyl group into a hydroxymethyl group (-CH₂OH). For instance, 4-acetamidobenzaldehyde (B92706) can be reduced to 4-acetamidobenzyl alcohol.

The partial reduction of a carboxylic acid to an aldehyde is more challenging to control as aldehydes are themselves susceptible to further reduction. However, specific methods have been developed for this transformation. Numerous methods exist for the reduction of α-amino acids to 1,2-amino alcohols, often involving the activation of the carboxylic acid group followed by reduction with agents like sodium borohydride (B1222165). researchgate.net

| Reduction Product | Reducing Agent | Starting Material | Reference |

| 4-Acetamidobenzyl alcohol | Sodium borohydride or Lithium aluminum hydride | 4-Acetamidobenzaldehyde | |

| 1,2-Amino alcohols | Sodium borohydride (after activation) | α-Amino acids | researchgate.net |

| Benzyl alcohol and Benzyl ether | Electrochemical reduction on lead cathode | Methyl or ethyl benzoate | google.com |

Chemical Modifications of the Amino Group of this compound

The primary amino group at the 4-position provides another reactive site for derivatization, allowing for the introduction of various substituents through acylation, sulfonylation, alkylation, and reductive amination.

Acylation and Sulfonylation Reactions

The amino group of this compound can undergo acylation with acyl chlorides or acid anhydrides to form new amide linkages. webassign.net This reaction is a fundamental process in organic synthesis. For example, the reaction of an aminobenzoic acid with an acyl halide in the presence of a base can yield an N-acylaminobenzoic acid. google.com

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as bromobenzenesulfonyl chloride, in the presence of a base to form a sulfonamide. These reactions are important for introducing sulfonyl groups, which can significantly alter the electronic and steric properties of the molecule.

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acyl chloride or Acid anhydride | N-Acyl derivative | webassign.netgoogle.com |

| Sulfonylation | Bromobenzenesulfonyl chloride | Sulfonamide derivative | researchgate.net |

Alkylation and Reductive Amination

Alkylation of the amino group introduces alkyl substituents. Direct alkylation of aminobenzoic acids can be achieved using alkylating agents in the presence of a base. nih.govtandfonline.com For instance, a series of N-alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and various alkylating agents. nih.govtandfonline.com

Reductive amination is a two-step process that forms a more substituted amine. youtube.comyoutube.com It involves the initial reaction of the amino group with an aldehyde or ketone to form an imine or Schiff base, which is then reduced to the corresponding amine. youtube.comyoutube.comrjptonline.org This method is versatile for creating a wide range of secondary and tertiary amine derivatives. For example, reductive amination of salicylaldehyde (B1680747) with amino acid esters has been used to synthesize various N-substituted amino acid derivatives. acs.org

| Reaction Type | Reagents | Product Type | Reference |

| Alkylation | Alkylating agent, Potassium carbonate | N-Alkyl derivative | nih.govtandfonline.com |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., Sodium cyanoborohydride) | N-Substituted amine | acs.orgyoutube.comyoutube.com |

Formation of Schiff Bases and Imines

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds via a reversible pathway involving the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH of the reaction medium is a critical parameter, with optimal rates often observed around a pH of 5. libretexts.org

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the this compound scaffold. For instance, reaction with substituted benzaldehydes can yield a series of analogues with varying electronic and steric properties on the newly formed imine bond. nih.gov The general reaction scheme involves the refluxing of an equimolar mixture of this compound and the corresponding aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. researchgate.netmdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | Acid catalysis, Reflux |

| Primary Amine | Aldehyde/Ketone | Imine | Acid catalysis, Reversible |

| 4-aminoantipyrine (B1666024) | Substituted Benzaldehydes | Schiff Base | Condensation Reaction |

| 4-(2-aminophenyl) morpholine | Substituted Aldehydes | Schiff Base | Reflux, Absolute Ethanol |

| 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted cinnamaldehydes | Schiff Base | Reflux in Ethanol |

Transformations of the Acetamido Moiety within this compound

The acetamido group (-NHCOCH3) at the 2-position of the benzene (B151609) ring offers another site for chemical modification, further expanding the synthetic possibilities.

Modification of the N-acetyl Group

While deacetylation is a common transformation, the N-acetyl group itself can be modified. Although specific examples for this compound are not extensively detailed in the provided context, general principles of amide chemistry suggest that the acetyl group could potentially be exchanged for other acyl groups through various transamidation reactions. Furthermore, the methyl group of the acetyl moiety could theoretically undergo functionalization, although this would likely require harsh reaction conditions.

Scaffold Modifications and Ring System Derivatization of this compound

Alterations to the core benzene ring of this compound open up another dimension of chemical diversity.

| Reaction Type | Reagents | Electrophile |

| Aromatic Nitration | Nitric Acid | Nitronium ion (NO₂⁺) |

| Aromatic Halogenation | Br₂, Cl₂, or I₂ with Lewis Acid | Halonium ion (e.g., Br⁺) |

| Aromatic Sulfonation | Fuming Sulfuric Acid | Sulfur trioxide (SO₃) |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid | Carbocation (R⁺) |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Acylium ion (RCO⁺) |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich benzene derivatives unless a strong electron-withdrawing group is present or a powerful nucleophile is used under forcing conditions. nih.gov One potential pathway for SNAr on a modified this compound scaffold could involve the introduction of a good leaving group, such as a halogen, onto the ring. The reaction would then proceed via an addition-elimination mechanism or an elimination-addition (benzyne) mechanism. youtube.com The feasibility of such reactions on this compound itself would depend on the specific reaction conditions and the nature of the nucleophile.

Annulation and Heterocycle Formation

The molecular architecture of this compound, featuring an ortho-amino carboxylic acid moiety, makes it an excellent precursor for annulation reactions to form fused heterocyclic systems. This structural motif is analogous to that of 2-aminobenzoic acid (anthranilic acid), a well-established starting material for the synthesis of a wide range of heterocycles. researchgate.net

One of the most prominent applications is in the synthesis of quinazolinones. The reaction typically proceeds through the initial acylation of the 2-amino group, followed by cyclization. A common method involves reacting a 2-aminobenzoic acid derivative with an acyl chloride or anhydride to form a benzoxazinone (B8607429) intermediate, which is then treated with an amine source to yield the quinazolinone core. researchgate.netnih.gov For this compound, the presence of the 4-acetamido group would result in 6-acetamido-substituted quinazolinone derivatives, which are of interest in medicinal chemistry. The reaction of anthranilic acid with formamide (B127407) at elevated temperatures is another established route to produce quinazolin-4-one, achieving high yields. generis-publishing.com

Furthermore, the core structure is suitable for creating other important heterocyclic scaffolds. For instance, intermediates derived from related aminobenzoic acids are used to prepare quinoxaline (B1680401) compounds. google.com The synthesis of 4-acetamido-3-nitrobenzoic acid, a related isomer, serves as a precursor to a diaminobenzoic acid intermediate that can be condensed with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid. google.com This suggests that this compound could similarly be transformed into a diaminobenzoic acid derivative and used in condensation reactions with 1,2-dicarbonyl compounds to access various quinoxaline structures. The development of amino acid salt-catalyzed intramolecular Robinson annulation reactions also opens possibilities for creating complex tricyclic ring systems from suitable precursors. nih.gov

| Precursor Class | Reagent(s) | Resulting Heterocycle | Potential Product from this compound |

| 2-Aminobenzoic Acid | Acetic Anhydride, then Amine | Quinazolin-4(3H)-one | 6-Acetamido-2-methylquinazolin-4(3H)-one |

| 2-Aminobenzoic Acid | Formamide | Quinazolin-4(3H)-one | 6-Acetamidoquinazolin-4(3H)-one |

| Diaminobenzoic Acid | Oxalic Acid | Dihydroxyquinoxaline-carboxylic acid | 6-Acetamido-2,3-dihydroxyquinoxaline-carboxylic acid |

Conjugation Strategies and Supramolecular Assembly Involving this compound

The functional groups of this compound provide multiple handles for its attachment to other molecules and for its participation in the formation of ordered, non-covalent superstructures. These strategies are pivotal for developing new materials, drug delivery systems, and functional biomolecules.

Peptide and Protein Conjugates

While specific studies detailing the conjugation of this compound to peptides and proteins are not prevalent in the reviewed literature, its structure is well-suited for such modifications. The conjugation of small bioactive molecules to amino acids or peptides is a recognized strategy in medicinal chemistry to enhance properties like stability, solubility, and cell permeability. nih.gov

The compound offers two primary points for conjugation:

Carboxylic Acid Group: This group can be activated using standard peptide coupling reagents (e.g., carbodiimide (B86325) chemistry with EDC, or HATU) to form a stable amide bond with a free amino group on a peptide or protein, such as the N-terminus or the side chain of a lysine (B10760008) residue.

Primary Amino Group: The 4-amino group can act as a nucleophile, reacting with an activated carboxyl group on a peptide (e.g., the C-terminus or the side chain of aspartic or glutamic acid) to form an amide linkage.

These conjugation methods would allow for the incorporation of the this compound scaffold into peptide backbones or as a side-chain modification, potentially imparting new biological activities or acting as a linker for other functional moieties.

Polymer and Nanomaterial Integration

The integration of aminobenzoic acid derivatives into polymers and nanomaterials is an established field. The isomeric para-aminobenzoic acid (PABA) can be polymerized to form homopolymers and has been used to modify the surfaces of nanocomposites to improve their properties. researchgate.netcymitquimica.com A one-dimensional coordination polymer of copper(II) has been synthesized using 4-amino-benzoate ligands, demonstrating the ability of these molecules to form extended networks with metal ions. nih.gov

Based on these precedents, this compound can be envisioned as a valuable monomer for polymer synthesis. Through condensation polymerization, utilizing its amino and carboxylic acid groups, it could be incorporated into polyamide or polyester (B1180765) chains. This would introduce the acetamido functionality periodically along the polymer backbone, influencing properties such as thermal stability, solvent interactions, and hydrogen-bonding capabilities.

Furthermore, the molecule can be grafted onto the surface of various nanomaterials (e.g., silica, titania, gold nanoparticles) to impart specific surface chemistry. researchgate.net The carboxylic acid can anchor to metal oxide surfaces, while the amino group can be used for further functionalization, making it a useful linker molecule in the design of hybrid materials for catalysis, sensing, or biomedical applications.

Self-Assembly Studies of this compound Derivatives

Derivatives of this compound are prime candidates for forming supramolecular assemblies. The self-assembly of amino acids and their derivatives into ordered nanostructures is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces. mdpi.com

The key structural features of this compound that facilitate self-assembly are:

Hydrogen Bonding: The carboxylic acid, primary amine, and secondary amide groups are all potent hydrogen bond donors and acceptors. These interactions are fundamental to the formation of stable, ordered assemblies in many biological and synthetic systems.

π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions, which would contribute to the stability and ordering of the assembled structures.

Amphiphilicity: By attaching an alkyl chain to the molecule (e.g., via N-alkylation or esterification), amphiphilic derivatives can be created. Such molecules are known to self-assemble in solution to form a variety of nanostructures, including micelles, vesicles, nanofibers, and hydrogels. mdpi.com

Studies on the co-assembly of other aromatic carboxylic acids with pyridine (B92270) derivatives have shown the formation of highly ordered co-crystals and molecular salts stabilized by these same types of interactions. mdpi.comresearchgate.net Therefore, it is highly probable that appropriately designed derivatives of this compound could self-assemble into functional soft materials with potential applications in areas such as drug delivery and tissue engineering.

| Interaction Type | Functional Group(s) Involved | Potential Supramolecular Structure |

| Hydrogen Bonding | -COOH, -NH₂, -NHAc | Sheets, Ribbons, Helices |

| π-π Stacking | Benzene Ring | Stacked Aggregates, Fibers |

| Hydrophobic Interactions | (with alkyl modification) | Micelles, Vesicles, Hydrogels |

Mechanistic and Biological Interaction Studies of 4 Amino 2 Acetamidobenzoic Acid

In Vitro Biological Activity Profiling of 4-Amino-2-acetamidobenzoic acid

The in vitro evaluation of a compound's biological activity is the foundational step in understanding its potential pharmacological relevance. This involves a series of assays to determine its interactions with biological macromolecules and its effects on cellular functions.

Enzyme Interaction and Inhibition Kinetics Studies

Direct studies on the interaction of this compound with specific enzymes and their inhibition kinetics are limited in the publicly available scientific literature. However, the broader class of aminobenzoic acid derivatives has been investigated for their enzyme-inhibiting properties. For instance, various derivatives of aminobenzoic acids have been synthesized and evaluated as inhibitors of cholinesterases, enzymes critical in the nervous system. researchgate.net

Given its structural similarity to para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid, it is plausible that this compound could interact with enzymes in the folate biosynthesis pathway, such as dihydropteroate (B1496061) synthase. wikipedia.org This mechanism is the basis for the antibacterial action of sulfonamides, which act as competitive inhibitors of this enzyme. wikipedia.org Further research would be necessary to confirm if this compound or its derivatives exhibit similar inhibitory activity.

A study on ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, which are derivatives of the core structure, showed that some of these compounds exhibited inhibitory activity against influenza A neuraminidase. sioc-journal.cn Specifically, at a concentration of 40 μg/mL, compounds 3d, 3h, and 3p in the study showed inhibition rates of 36.02%, 33.40%, and 42.05%, respectively. sioc-journal.cn This suggests that the 4-acetamido-benzoate scaffold could be a starting point for designing neuraminidase inhibitors.

Table 1: Neuraminidase Inhibition by Derivatives of this compound

| Compound | Concentration | Inhibition Rate (%) |

|---|---|---|

| 3d | 40 μg/mL | 36.02 |

| 3h | 40 μg/mL | 33.40 |

Receptor Binding and Ligand Affinity Investigations

There is currently no specific data available from receptor binding and ligand affinity investigations for this compound. Such studies are crucial to identify potential molecular targets and to understand the compound's selectivity and potency. Future research in this area would involve screening the compound against a panel of known receptors to identify any significant binding interactions.

Cellular Uptake and Intracellular Distribution in Cultured Cells

Detailed studies on the cellular uptake and intracellular distribution of this compound in cultured cells have not been reported. The physicochemical properties of the molecule, such as its polarity and size, would influence its ability to cross cell membranes. The presence of both an amino and a carboxylic acid group suggests that its uptake could be pH-dependent. The acetamido group may also affect its lipophilicity and, consequently, its passive diffusion across cell membranes.

Modulation of Key Cellular Pathways and Signaling Cascades

Research specifically detailing the modulation of key cellular pathways and signaling cascades by this compound is not available. However, derivatives of 4-aminobenzoic acid have been shown to inhibit multidrug resistance-associated proteins (MRPs), which are involved in the efflux of various drugs from cells. nih.govebi.ac.uk This suggests a potential for aminobenzoic acid derivatives to interfere with cellular transport mechanisms, which are a key component of cellular signaling and homeostasis.

Microbiological Activity and Antimicrobial Mechanism of Action Studies

While direct antimicrobial studies on this compound are scarce, a study on its derivatives, specifically ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, demonstrated fungicidal activity. sioc-journal.cn Compounds 3g and 3h from this study exhibited a 50% inhibition rate against Rhizoctonia solani at a concentration of 500 mg/L. sioc-journal.cn

The structural resemblance to PABA suggests a potential antimicrobial mechanism of action through the inhibition of folate synthesis, similar to sulfonamide antibiotics. wikipedia.org Bacteria that synthesize their own folic acid require PABA, and compounds that mimic PABA can competitively inhibit the enzyme dihydropteroate synthase, thereby blocking the production of folic acid and inhibiting bacterial growth. wikipedia.org

Table 2: Fungicidal Activity of this compound Derivatives

| Compound | Concentration | Organism | Inhibition Rate (%) |

|---|---|---|---|

| 3g | 500 mg/L | R. solani | 50 |

Preclinical In Vivo Mechanistic Studies of this compound

There are no published preclinical in vivo mechanistic studies for this compound. Such studies are essential to understand the compound's behavior in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential off-target effects in animal models of disease.

Pharmacodynamic Investigations in Animal Models

There is no specific information available in the public domain regarding the pharmacodynamic investigations of this compound in animal models. Research in this area has predominantly focused on its parent compound, p-aminobenzoic acid (PABA), and its derivatives, which are known to exhibit a range of biological activities. For instance, PABA derivatives have been explored for their roles as local anesthetics and in managing conditions like scleroderma and Peyronie's disease. mdpi.comdrugbank.com However, these findings cannot be directly extrapolated to this compound without specific studies.

Target Engagement Studies in Biological Systems

Specific target engagement studies for this compound are not documented in the available literature. However, studies on related aminobenzoic acid derivatives provide some insights into potential mechanisms. For example, aminobenzoic acid derivatives have been shown to interact with the catalytic center of the ribosome, potentially obstructing the induced fit required for peptide bond formation. acs.orgdrugbank.com Furthermore, a natural metabolite of PABA, 4-acetamidobenzoic acid, is known to interfere with the function of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. nih.gov This suggests that derivatives of PABA could potentially engage with targets within the folate biosynthesis pathway.

A study on various nuclearly substituted PABA derivatives in a cell-free system of Escherichia coli demonstrated that these compounds could form dihydropteroic acid analogues, indicating an interaction with the folate-synthesizing enzyme system. nih.gov The rate of this interaction was found to be influenced by the ionization of the derivatives. nih.gov

Metabolic Fate and Biotransformation in Animal Models

The metabolic fate and biotransformation of this compound in animal models have not been specifically reported. However, studies on its isomer, 4-acetamidobenzoic acid (acedoben), indicate that it is a known metabolite of p-aminobenzoic acid (PABA) in humans and other organisms. The formation of 4-acetamidobenzoic acid is a key step in the metabolism of certain arylamines and is catalyzed by N-acetyltransferase enzymes. This suggests that acetylation is a significant metabolic pathway for aminobenzoic acids.

In studies involving rats, the transfer of N-acetyl-p-aminobenzoic acid across the placenta and the small intestine has been investigated, highlighting its systemic distribution. wikigenes.org The metabolism of acetyl-CoA, the acetyl group donor in such reactions, is a central process involving the formation of acetate (B1210297) and acetoacetyl-CoA in peroxisomal fractions. nih.govnih.gov

Biochemical Pathways Involving this compound

Role as a Precursor or Metabolite in Biosynthetic Pathways

There is no direct evidence to suggest that this compound serves as a precursor or a key metabolite in major biosynthetic pathways. Its parent compound, p-aminobenzoic acid (PABA), is a well-established precursor in the biosynthesis of folic acid in many bacteria, yeasts, and plants. mdpi.comyeastgenome.orgnih.gov PABA is synthesized from chorismate and is essential for the production of dihydropteroate, a key intermediate in the folate pathway. nih.govnih.gov PABA has also been identified as a precursor for coenzyme Q biosynthesis. mdpi.com

Given that 4-acetamidobenzoic acid is a metabolite of PABA, it is plausible that this compound could be a metabolite of a yet-to-be-identified xenobiotic or a minor product in related pathways, but this remains speculative without direct research.

Interaction with Endogenous Biomolecules and Pathways

Specific interactions of this compound with endogenous biomolecules and pathways are not documented. However, based on the activities of related compounds, some potential interactions can be inferred. The structural similarity to PABA suggests a potential to interfere with folate metabolism. Sulfonamides, which are structural analogs of PABA, act as competitive inhibitors of dihydropteroate synthase, thereby blocking folic acid synthesis in bacteria. nih.gov

Studies on endogenous benzoic acid have shown that it can interfere with the metabolism of amino acids and thiol compounds by affecting the activity of enzymes like N-methyltransferase and glutathione (B108866) S-transferase. nih.gov Furthermore, aminobenzoic acid derivatives can interact with the ribosomal peptidyl transferase center, which could affect protein synthesis. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

There are no specific Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies available for derivatives of this compound. However, extensive SAR studies have been conducted on derivatives of its parent compound, p-aminobenzoic acid (PABA), which can provide a general framework for understanding how structural modifications might influence activity.

For PABA derivatives, modifications at the amino and carboxyl groups, as well as substitutions on the aromatic ring, have been shown to significantly impact their biological activities, which range from antimicrobial and anti-inflammatory to local anesthetic properties. researchgate.netnih.govnih.gov For instance, in a study of PABA derivatives as potential antimicrobial agents, the position of substituents on the aromatic ring was found to be crucial for activity. Specifically, an electronegative group like chlorine at the meta-position increased both antibacterial and antifungal activity, while its presence at the ortho-position only enhanced antibacterial effects.

In the context of local anesthetics, the lipophilicity and the nature of the intermediate chain connecting the aromatic ring to the hydrophilic amino group are key determinants of potency and duration of action. pharmacy180.com Generally, amides are more resistant to metabolic hydrolysis than esters, leading to a longer duration of action. pharmacy180.com

The following table summarizes SAR findings for general PABA derivatives, which may offer insights for future studies on this compound derivatives.

| Modification Site | Observation | Potential Effect | Reference |

| Aromatic Ring | Substitution with electronegative groups (e.g., Cl) | Can enhance antimicrobial activity. Positional changes (ortho, meta, para) are critical. | |

| Aromatic Ring | Substitution with bulky groups at the 2-position | Can decrease the rate of incorporation into folate analogues. | nih.gov |

| Amino Group | Acylation (e.g., to form amides) | Can alter interaction with biological targets and metabolic stability. | |

| Carboxyl Group | Esterification | Can create prodrugs with altered solubility and pharmacokinetic properties. | pharmacy180.com |

| Intermediate Chain | Variation in linker type (ester vs. amide) | Amides are generally more stable to hydrolysis than esters, affecting duration of action. | pharmacy180.com |

This table is based on data for p-aminobenzoic acid (PABA) derivatives and is intended for illustrative purposes, as no specific data exists for this compound derivatives.

Mensch, ich habe keine ausreichenden Informationen gefunden, um einen detaillierten Artikel über die mechanistischen und biologischen Interaktionsstudien von 4-Amino-2-acetamidobenzoesäure zu verfassen, der sich speziell auf die Abschnitte 4.4.1 und 4.4.2 konzentriert. Die Suchergebnisse lieferten allgemeine Informationen über 4-Aminobenzoesäure und ihre Derivate, jedoch keine spezifischen Daten zu den Auswirkungen von Substituentenmodifikationen auf die biologische Aktivität von 4-Amino-2-acetamidobenzoesäure oder zur Korrelation ihrer strukturellen Merkmale mit spezifischen biologischen Interaktionen. Daher kann ich die gewünschte Aufgabe nicht erfüllen.

Advanced Analytical Methodologies for 4 Amino 2 Acetamidobenzoic Acid Research

High-Resolution Chromatographic Techniques

Chromatography is fundamental to the separation and quantification of 4-Amino-2-acetamidobenzoic acid from complex mixtures. High-resolution techniques are essential for resolving it from structurally similar isomers and metabolites.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, RI, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The choice of detector is critical and is dictated by the analyte's properties and the research objective.

Diode Array Detector (DAD): Given the presence of a substituted benzene (B151609) ring, the compound possesses a UV chromophore, making DAD an ideal detector. DAD provides spectral information across a range of wavelengths simultaneously, aiding in peak purity assessment and compound identification.

Evaporative Light Scattering Detector (ELSD): For universal detection that does not rely on a chromophore, ELSD is a powerful option. lcms.cz It is particularly useful when analyzing compounds that require gradient elution, a common scenario in complex sample analysis. lcms.cz The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. lcms.cz Modern ELSDs offer sub-ambient evaporation, maximizing sensitivity for semi-volatile compounds, and provide low dispersion for high-speed separations. lcms.cz

Refractive Index (RI) Detector: The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. However, it is less sensitive than DAD or ELSD and is incompatible with gradient elution, limiting its use to isocratic separations. lcms.cz

A multi-detector HPLC setup, for instance combining DAD and ELSD, can offer comprehensive characterization by providing both UV-specific and universal detection data from a single injection. opans.com

Table 1: Comparison of HPLC Detectors for this compound Analysis

| Detector | Principle | Applicability for this compound | Advantages | Limitations |

| Diode Array (DAD) | Measures UV-Vis absorbance across a spectrum of wavelengths. | High; the aromatic ring acts as a strong chromophore. | High sensitivity and selectivity; provides spectral data for peak identification and purity assessment. | Requires the analyte to have a UV chromophore. |

| Evaporative Light Scattering (ELSD) | Nebulizes eluent, evaporates solvent, and detects light scattered by analyte particles. lcms.cz | High; detects any non-volatile analyte. | Universal detection; compatible with gradient elution; good sensitivity. lcms.czthermofisher.com | Analyte must be less volatile than the mobile phase; response can be non-linear. thermofisher.com |

| Refractive Index (RI) | Measures changes in the refractive index of the eluent as the analyte passes through the flow cell. | Moderate; offers universal detection. | Universal detection for any analyte. | Low sensitivity; not compatible with gradient elution; highly sensitive to temperature and pressure fluctuations. lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal decomposition upon heating. gcms.cz Therefore, derivatization is a mandatory step to convert the polar functional groups (carboxylic acid, amine) into more volatile and thermally stable forms. gcms.czactascientific.com

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on the carboxylic acid and amide groups to form trimethylsilyl (B98337) (TMS) derivatives, which are significantly more volatile. gcms.cz

Acylation/Alkylation: Reagents such as pentafluorobenzyl bromide (PFB-Br) can be used to form PFB derivatives. researchgate.net This process, often performed under phase-transfer catalysis conditions, converts amino acids into volatile derivatives suitable for GC-MS analysis with high sensitivity. researchgate.net The resulting derivatives are stable and highly volatile. gcms.cz

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Analytes

| Reagent Class | Example Reagent | Target Functional Groups | Derivative Formed | Key Advantages |

| Silylating Agents | BSTFA | -COOH, -NH, -OH | Trimethylsilyl (TMS) | Forms volatile and thermally stable derivatives. gcms.cz |

| Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) | -NH, -OH | Trifluoroacetyl | Produces stable and highly volatile derivatives, enhances ECD response. gcms.cz |

| Alkylating Agents | Pentafluorobenzyl bromide (PFB-Br) | -COOH, -NH | Pentafluorobenzyl (PFB) | Creates highly volatile derivatives suitable for sensitive detection. researchgate.net |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling in research matrices

For ultimate sensitivity and selectivity, especially for trace analysis in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the powerful separation capabilities of HPLC with the precise detection and structural confirmation of tandem mass spectrometry. nih.gov

A validated LC-MS/MS method has been developed for the analysis of the closely related isomer, 4-acetamidobenzoic acid (PAcBA), in pig plasma. nih.gov This method is directly informative for establishing a protocol for this compound. The key aspects of such a method would include:

Sample Preparation: A simple protein precipitation step, for example with acetonitrile (B52724), followed by liquid-liquid extraction can be employed to clean up the sample. nih.gov

Chromatography: Reversed-phase LC, potentially using a C18 column, with a gradient elution of water and acetonitrile containing a modifier like formic acid to ensure good peak shape and ionization efficiency. nih.gov

Ionization: Electrospray ionization (ESI) in positive mode is effective for this class of compounds, as the nitrogen atom can be readily protonated. nih.gov

MS/MS Detection: Detection is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. nih.gov This involves monitoring a specific transition from a precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion formed by collision-induced dissociation (CID). nih.gov For 4-acetamidobenzoic acid (MW 179.175 g/mol ), the transition from the precursor ion with an m/z of 180.20 to a product ion of m/z 94.0 was utilized. nih.gov A similar strategy would be developed for this compound.

This approach allows for precise quantification down to the ng/mL level, making it ideal for pharmacokinetic and metabolite profiling studies in various research matrices. nih.govnih.gov

Table 3: Example LC-MS/MS Parameters for Analysis of Acetamidobenzoic Acid Isomer

| Parameter | Setting | Purpose | Reference |

| Chromatography | Reversed-Phase HPLC | Separates analyte from matrix components. | nih.gov |

| Mobile Phase A | 0.2% Formic Acid in Water | Aqueous component of the mobile phase. | nih.gov |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile | Organic component for gradient elution. | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions. | nih.gov |

| Precursor Ion (m/z) | 180.20 | [M+H]⁺ for 4-acetamidobenzoic acid. | nih.gov |

| Product Ion (m/z) | 94.0 | Characteristic fragment for quantification. | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high sensitivity and selectivity. | nih.gov |

| Limit of Quantitation | 10 ng/mL | Demonstrates method sensitivity. | nih.gov |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a valuable alternative or complementary technique to HPLC. Separations in CE are based on the differential migration of analytes in an electric field. The technique is well-suited for the analysis of charged species like amino acids and their derivatives.

While a specific CE method for this compound is not documented, methods for related compounds demonstrate its feasibility. For instance, a CE method was developed for analyzing oligosaccharides that were derivatized with 2-aminobenzoic acid. nih.gov This indicates that the aminobenzoic acid moiety is compatible with CE analysis. For this compound, a method could be developed using a fused-silica capillary with a suitable running electrolyte, such as a borate (B1201080) or phosphate (B84403) buffer, to control the pH and thus the charge state of the analyte and the electroosmotic flow. nih.gov Detection could be achieved using a diode array detector integrated into the CE system. nih.gov

Spectroscopic Characterization for Mechanistic Elucidation and Quantitative Analysis in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide a complete picture of the molecule's covalent framework.

Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide unambiguous confirmation of the structure, including the substitution pattern on the aromatic ring. Spectral data for the isomer p-Acetylamino benzoic acid is available and serves as a reference for the expected signal regions. chemicalbook.com

Conformational and Interaction Studies: Beyond simple structural confirmation, advanced NMR experiments can provide insights into the molecule's three-dimensional conformation and its non-covalent interactions with other molecules, such as biological macromolecules. nih.govnih.gov Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, helping to define the preferred conformation. Furthermore, monitoring changes in chemical shifts or relaxation times upon titration with a binding partner can identify the specific atoms involved in intermolecular interactions and quantify the binding affinity. nih.gov

Table 4: Reference NMR Spectral Data for Isomer p-Acetylamino benzoic acid (in DMSO-d6)

| Nucleus | Signal Assignment | Chemical Shift (ppm) | Description | Reference |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12.7 | Broad singlet, acidic proton. | chemicalbook.com |

| Amide (-NH) | ~10.3 | Singlet, amide proton. | chemicalbook.com | |

| Aromatic (CH) | 7.916 | Doublet, protons ortho to carboxyl group. | chemicalbook.com | |

| Aromatic (CH) | 7.724 | Doublet, protons ortho to acetamido group. | chemicalbook.com | |

| Methyl (-CH₃) | 2.107 | Singlet, acetyl methyl protons. | chemicalbook.com | |

| ¹³C NMR | Carbonyl (-C =O, acid) | 168.75 | Carboxylic acid carbon. | chemicalbook.com |

| Carbonyl (-C =O, amide) | 166.88 | Amide carbonyl carbon. | chemicalbook.com | |

| Aromatic (C-N) | 143.29 | Aromatic carbon attached to nitrogen. | chemicalbook.com | |

| Aromatic (CH) | 130.29 | Aromatic carbons ortho to carboxyl group. | chemicalbook.com | |

| Aromatic (C-COOH) | 124.94 | Aromatic carbon attached to carboxyl group. | chemicalbook.com | |

| Aromatic (CH) | 118.21 | Aromatic carbons ortho to acetamido group. | chemicalbook.com | |

| Methyl (-CH₃) | 24.07 | Acetyl methyl carbon. | chemicalbook.com |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, providing a "fingerprint" of the compound. These methods are instrumental in identifying functional groups and tracking changes in molecular structure during chemical reactions.

For this compound, the vibrational spectra are characterized by the distinct frequencies of its constituent functional groups: the amino (-NH2), acetamido (-NHCOCH3), and carboxylic acid (-COOH) groups, as well as the benzene ring.

Infrared (IR) Spectroscopy: In the IR spectrum of a related compound, 4-aminobenzoic acid (PABA), characteristic peaks are observed that can be extrapolated to understand the spectrum of this compound. For instance, the N-H stretching vibrations of the amino group typically appear in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected around 1680-1710 cm⁻¹, while the C=O stretch of the amide (acetamido group) would likely be observed around 1650 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, and the C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For PABA, Raman spectra show distinct bands that help in the complete vibrational analysis. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the benzene ring, which can be sensitive to substitution patterns.

During reaction monitoring, changes in the intensity or position of these characteristic vibrational bands can indicate the consumption of reactants and the formation of products. For example, in the synthesis of this compound, the disappearance of the characteristic bands of the starting materials and the appearance of the bands corresponding to the product would confirm the reaction's progress and completion.

UV-Visible Spectroscopy for Reaction Kinetics and Complex Formation Studies

UV-Visible spectroscopy is a widely used technique for quantitative analysis and for studying reaction kinetics and the formation of complexes. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of 4-aminobenzoic acid in water exhibits absorption maxima at approximately 260 nm, with another band below 240 nm. For this compound, the acetamido group's introduction would likely cause a shift in the λmax values due to its influence on the electronic distribution in the benzene ring. The UV spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm, illustrating the sensitivity of the spectrum to the substitution pattern.

Reaction Kinetics: By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For instance, if this compound is consumed in a reaction, the decrease in its characteristic absorbance can be used to calculate the reaction rate constant. This is a common method for studying enzymatic reactions or chemical degradation processes.

Complex Formation: The formation of a complex between this compound and a metal ion or another molecule often results in a change in the UV-Visible spectrum. This change, such as a shift in λmax or a change in molar absorptivity, can be used to determine the stoichiometry and stability of the complex.

X-ray Crystallography for Solid-State Structure Determination